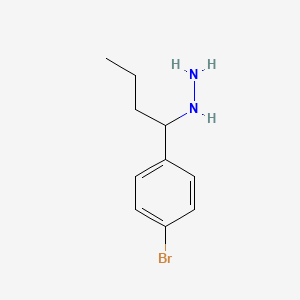

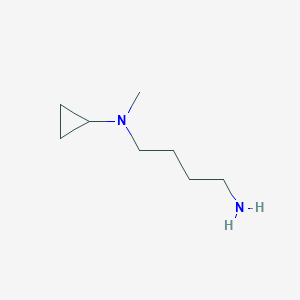

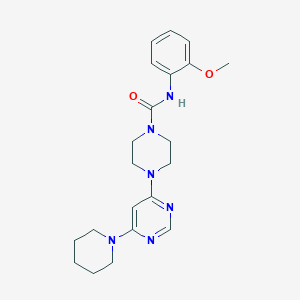

![molecular formula C14H9ClF3N3 B2952954 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439111-02-1](/img/structure/B2952954.png)

5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have attracted chemists owing to their biological and pharmacological importance .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 130°C and another had a melting point of 251°C . The 1H NMR and 13C NMR spectra of these compounds were also provided .Applications De Recherche Scientifique

Synthesis and Biological Activities

The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, including those with 3-chlorophenyl groups, have demonstrated potential in various fields, such as antimicrobial, anticancer, and adenosine receptor affinity. These compounds, characterized by their structural analogies to purines, exhibit significant activities that make them subjects of interest for further pharmaceutical and biochemical research. For instance, specific derivatives have been synthesized with enhanced activity towards A1 adenosine receptors, showing potential therapeutic applications (Harden, Quinn, & Scammells, 1991). Additionally, other studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidines with varied substituents, aiming to explore their biological activities and potential applications in medicine (Xu Li-feng, 2011).

Optical Properties and Material Science

Research into the optical properties of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has uncovered their potential in material science. These studies have revealed interesting absorption and emission properties in both solution and solid states, suggesting applications in the development of new materials and fluorescent probes (Stefanello et al., 2022).

Antitumor Activities

Several pyrazolo[1,5-a]pyrimidine derivatives, including those with chlorophenyl groups, have demonstrated promising antitumor activities. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, presenting a potential pathway for the development of new anticancer agents (Z. Xin, 2012).

Mécanisme D'action

Target of Action

The primary targets of 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are involved in cell proliferation .

Mode of Action

This compound acts as an inhibitor of CDKs . By inhibiting these kinases, it interferes with the normal progression of the cell cycle, potentially halting cell proliferation .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle regulation pathway . This can lead to the arrest of the cell cycle, preventing the cell from dividing and proliferating . The compound also exhibits strong cytotoxicity against certain cell lines .

Pharmacokinetics

The compound’sfluorogenic properties suggest it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cytotoxicity . These effects make it a potential candidate for the development of novel anticancer agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorogenic properties can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups (ewgs) .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found that similar compounds can inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation .

Cellular Effects

Similar compounds have been shown to inhibit the growth of various cell lines, suggesting that this compound may also have cytotoxic activities .

Molecular Mechanism

Similar compounds have been found to inhibit CDK2, suggesting that this compound may also act by inhibiting this enzyme .

Temporal Effects in Laboratory Settings

Similar compounds have been found to have long-term effects on cellular function .

Propriétés

IUPAC Name |

5-(3-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3N3/c1-8-5-13-19-11(9-3-2-4-10(15)6-9)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDYLHZMBNUKMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

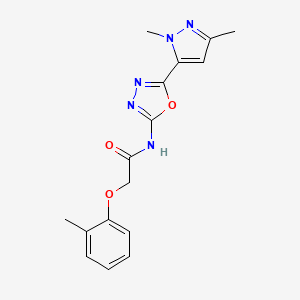

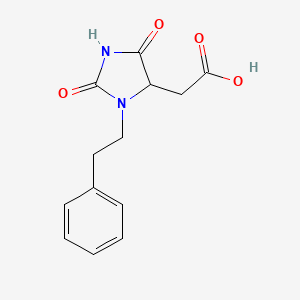

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide](/img/structure/B2952875.png)

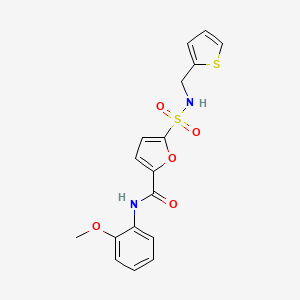

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)